Product packaging for 1-ethyl-5-methyl-1H-pyrazole(Cat. No.:CAS No. 43155-07-3)

1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B2525449
CAS No.: 43155-07-3
M. Wt: 110.16
InChI Key: DFWJXJSHIXFLHJ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal and organic chemistry. researchgate.net Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov The amphoteric nature of the pyrazole core, possessing both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen, allows for diverse chemical modifications. nih.govchim.it This versatility enables the synthesis of a vast array of derivatives with a wide spectrum of biological activities. researchgate.net

The substitution on the pyrazole ring significantly influences its chemical and biological properties. nih.gov For instance, N-substituted pyrazoles, such as 1-ethyl-5-methyl-1H-pyrazole, have a modified acidic character compared to their unsubstituted counterparts, which can affect their interactions with biological molecules. nih.gov The ability to readily introduce various functional groups onto the pyrazole ring allows for the fine-tuning of properties like lipophilicity and water solubility, which are crucial for drug development. nih.gov

The applications of pyrazole derivatives are extensive, ranging from pharmaceuticals to agrochemicals and materials science. mdpi.comnih.gov In medicinal chemistry, pyrazole-containing compounds have been developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. researchgate.netresearchgate.netrsc.org The pyrazole motif is a key component in several FDA-approved drugs, highlighting its therapeutic importance. nih.govrsc.org

Academic Research Trajectories for this compound and its Derivatives

Academic research on this compound and its derivatives is primarily focused on organic synthesis and medicinal chemistry applications. This specific pyrazole derivative serves as a valuable building block for creating more complex molecules with potential biological activity. evitachem.comevitachem.com

One major research trajectory involves the synthesis of novel compounds where this compound is a core structural unit. For example, it can be used in reactions to create derivatives with potential anti-inflammatory or anticancer properties. evitachem.com The synthesis of such derivatives often involves multi-step organic reactions, starting with the formation of the pyrazole ring and subsequent functionalization. evitachem.comevitachem.com

Another significant area of investigation is the exploration of the biological activities of newly synthesized derivatives. Researchers are actively studying how modifications to the this compound scaffold affect its interaction with biological targets, such as enzymes and receptors. evitachem.com For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents by studying their ability to inhibit cyclooxygenase enzymes. evitachem.com

Furthermore, research extends to the development of efficient and sustainable synthetic methodologies. This includes the use of techniques like microwave-assisted synthesis to reduce reaction times and improve yields. rsc.org The synthesis of derivatives like ethyl this compound-3-carboxylate highlights the ongoing efforts to create functionalized pyrazoles for further chemical exploration. nih.gov

Data on this compound and Related Compounds

The following tables provide a summary of key information for this compound and some of its derivatives that are subjects of academic research.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Research Area
This compoundC6H10N2110.16Building block in organic synthesis
3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenolC13H17N3O231.29Medicinal chemistry (potential anti-inflammatory/anticancer) evitachem.com
This compound-3-carbaldehydeC7H10N2O138.17Synthesis of pharmaceuticals and agrochemicals evitachem.com
ethyl this compound-3-carboxylateC9H14N2O2182.22Intermediate in organic synthesis nih.gov
This compound-3-carbohydrazideC7H12N4O168.20Medicinal chemistry (potential anti-inflammatory/anti-diabetic) evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B2525449 1-ethyl-5-methyl-1H-pyrazole CAS No. 43155-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWJXJSHIXFLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1 Ethyl 5 Methyl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Formation: Cycloaddition and Condensation Approaches

The formation of the pyrazole ring is the foundational step in the synthesis of 1-ethyl-5-methyl-1H-pyrazole. Cycloaddition and condensation reactions are the two primary strategies employed for this purpose.

Hydrazine-Based Cyclization Reactions

The reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound is a classic and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. mdpi.com This approach involves the condensation of a hydrazine with a β-diketone, leading to the formation of the pyrazole ring. In the context of this compound, this would typically involve the reaction of ethylhydrazine (B1196685) with acetylacetone (B45752) (2,4-pentanedione).

The reaction generally proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. nih.gov The use of acid catalysts is common in these reactions to facilitate the condensation and cyclization steps. nih.gov A significant challenge in this method can be the formation of regioisomers when using unsymmetrical dicarbonyl compounds and substituted hydrazines. mdpi.com

Reactant 1 Reactant 2 Key Conditions Product Ref.
Ethylhydrazine Acetylacetone Acidic conditions This compound mdpi.comnih.gov
Hydrazine 1,3-Diketones Acid catalysis Substituted pyrazoles nih.gov
Hydrazine Derivatives α,β-Unsaturated Carbonyls Acidic conditions Pyrazole ring evitachem.com

Three-Component One-Pot Condensation Methodologies

Modern synthetic chemistry has seen a rise in the development of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy. Three-component one-pot syntheses of pyrazoles have been developed, providing a streamlined approach to this heterocyclic system. organic-chemistry.orgbeilstein-journals.org

These methodologies often involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine in a single reaction vessel. organic-chemistry.org The reaction proceeds through a series of tandem reactions, such as Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. organic-chemistry.org For the synthesis of this compound, this could potentially involve the reaction of acetaldehyde, acetylacetone, and ethylhydrazine. The use of catalysts, such as rhodium, can facilitate these transformations. rsc.org

Another three-component approach involves the reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by rhodium(III), leading to the formation of N-naphthyl pyrazoles. rsc.org While not directly yielding this compound, this highlights the versatility of multicomponent strategies in accessing complex pyrazole derivatives.

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type Ref.
Aldehydes 1,3-Dicarbonyls Hydrazines Tandem reactions Polyfunctional pyrazoles organic-chemistry.org
Enaminones Aryl Hydrazine Hydrochlorides Internal Alkynes Rh(III) catalysis N-naphthyl pyrazoles rsc.org
Fluoroalkylamines NaNO2 Electron-deficient alkynes Varies with substituent Fluorinated pyrazoles rsc.org

Regioselective Functionalization at Nitrogen and Carbon Positions

Once the pyrazole ring is formed, or concurrently during its formation, regioselective functionalization is crucial to introduce the ethyl group at the N1 position and the methyl group at the C5 position.

N-Alkylation Protocols and Ethyl Group Introduction

The introduction of an ethyl group onto the nitrogen atom of the pyrazole ring is a key step. Traditional N-alkylation methods often involve the deprotonation of the pyrazole with a base, followed by reaction with an alkyl halide, such as ethyl iodide. semanticscholar.org However, these methods can sometimes lead to a mixture of N1 and N2 alkylated products, especially with unsymmetrical pyrazoles. semanticscholar.org

To address the challenge of regioselectivity, several advanced methods have been developed. Catalyst-free Michael addition reactions have been shown to achieve highly regioselective N1-alkylation of pyrazoles with excellent yields. acs.orgnih.gov Another approach utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which can also provide good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com Furthermore, enzymatic approaches using engineered enzymes have demonstrated unprecedented regioselectivity (>99%) for pyrazole alkylation, including ethylation. nih.govnih.gov

Alkylation Method Reagents Key Features Ref.
Classical N-Alkylation Base, Ethyl Halide Can produce isomeric mixtures semanticscholar.org
Michael Addition - Catalyst-free, high regioselectivity acs.orgnih.gov
Trichloroacetimidate Method Trichloroacetimidate, Brønsted acid Good yields semanticscholar.orgmdpi.com
Enzymatic Alkylation Engineered Enzymes, Haloalkanes High regioselectivity (>99%) nih.govnih.gov

C-Methylation and Site-Specific Substituent Incorporation

The incorporation of the methyl group at the C5 position is typically achieved by starting with a precursor that already contains this functionality, such as acetylacetone in the hydrazine-based cyclization. However, methods for the direct C-H methylation of pyrazoles are also being explored.

Palladium-catalyzed ortho-C-H methylation of arenes bearing a pyrazole directing group has been reported using methyl boronic acid or trimethylboroxine (B150302) as the methyl source. rsc.org While this demonstrates the feasibility of direct C-H methylation on pyrazole-containing systems, the specific application to the C5 position of a pre-formed pyrazole would depend on the directing group strategy and reaction conditions. Other transition metals, such as rhodium and iron, have also been used to catalyze C-H methylation reactions. rsc.org

Methylation Strategy Reagents/Catalyst Key Features Ref.
Precursor with Methyl Group Acetylacetone Incorporated during ring formation mdpi.com
Directed C-H Methylation Pd-catalyst, Methyl boronic acid Site-specific methylation rsc.org
Rh-catalyzed Methylation Rh-catalyst, MeBF3K Ortho-selective methylation rsc.org
Fe-catalyzed Methylation Fe-catalyst, AlMe3 Amenable to specific directing groups rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of pyrazole synthesis, several greener approaches have been developed.

One-pot, solvent-free reactions represent a significant advancement in green synthesis. For instance, the synthesis of pyrazole derivatives has been achieved through one-pot reactions of pyrazolone (B3327878) derivatives, carbon disulfide, and alkyl bromoacetates in the absence of a solvent. tandfonline.com Another example is the four-component, one-pot synthesis of selenazolyl-pyrazolone derivatives under neat reaction conditions, which offers good yields and an easy workup. bohrium.com

The use of less toxic and more environmentally benign reagents is another key aspect of green chemistry. A notable example is the use of dimethyl carbonate as a methylating agent, which is a non-toxic alternative to the highly toxic dimethyl sulfate. google.comgoogle.com This approach has been successfully used in the synthesis of pyrazole derivatives, significantly improving the safety and environmental profile of the process. google.comgoogle.com Additionally, the use of hydrogen peroxide for chlorination instead of sulfuryl chloride further contributes to a greener synthetic route. google.com

Green Chemistry Approach Key Features Example Application Ref.
One-pot, solvent-free reaction Reduced solvent waste, increased efficiency Synthesis of pyrazole-4-carbonothioyl-thio-acetate derivatives tandfonline.com
Multicomponent, neat reaction High atom economy, simple workup Synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones bohrium.com
Use of green reagents Replacement of toxic substances Dimethyl carbonate for methylation, hydrogen peroxide for chlorination google.comgoogle.com
Catalyst-free methods Avoids heavy metal catalysts Michael addition for N-alkylation acs.orgnih.gov

Dimethyl Carbonate as a Methylating Reagent

A greener approach to the synthesis of related pyrazole derivatives involves the use of dimethyl carbonate (DMC) as a methylating agent. google.com This method provides an alternative to highly toxic reagents like dimethyl sulfate. For instance, the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate has been achieved by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with DMC in the presence of sodium hydride (NaH) in dimethylformamide (DMF). google.com This reaction proceeds at temperatures between 80-140°C and can achieve yields of approximately 90%. google.com The use of DMC is advantageous due to its low toxicity and the reduction of by-products, which improves the atom economy of the methylation process. google.com

The underlying mechanism involves the nucleophilic attack of the pyrazole ring's nitrogen atom on the methyl group of dimethyl carbonate. google.com This process is facilitated by a base, such as NaH, which deprotonates the pyrazole nitrogen, increasing its nucleophilicity.

Catalyst-Free and Environmentally Benign Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing catalyst-free and environmentally friendly methods for pyrazole synthesis. One such approach involves the 1,3-dipolar cycloaddition of diazo compounds to alkynes. researchgate.net This method can be performed under solvent-free conditions by heating, leading to high yields of pyrazoles without the need for extensive work-up or purification. researchgate.net

Another environmentally benign strategy utilizes ionic liquids as both the solvent and catalyst. rsc.org For example, the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-(4H)-one has been successfully carried out in ethylammonium (B1618946) nitrate (B79036) at room temperature, affording excellent yields in a short reaction time. rsc.org This method avoids the use of additional catalysts and simplifies product isolation. rsc.org Furthermore, multi-component reactions (MCRs) in aqueous media using recyclable catalysts like TPGS-750-M or iron-doped heteropoly acids offer sustainable pathways to complex pyrazole derivatives. tandfonline.combohrium.com

Advanced Derivatization Pathways and Functional Group Transformations

The this compound scaffold can be further modified through various functional group transformations, enabling the synthesis of a diverse library of derivatives.

Halogenation and Introduction of Halogenated Moieties

Halogenated pyrazoles are valuable intermediates in organic synthesis. The introduction of a halogen atom, such as iodine or chlorine, onto the pyrazole ring can be achieved through different methods. For example, 1-ethyl-4-iodo-5-methyl-1H-pyrazole is a known halogenated derivative. The iodine substituent in this compound makes it susceptible to nucleophilic substitution and enables its participation in coupling reactions like the Suzuki-Miyaura coupling.

Chlorination of pyrazole rings can be accomplished using various reagents. A method for the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester involves the reaction of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with hydrochloric acid and hydrogen peroxide. google.com This approach is a safer alternative to using reagents like sulfonyl chloride. google.com

Carboxylation and Esterification Reactions

The introduction of carboxyl and ester functional groups onto the pyrazole ring is a common derivatization strategy. The synthesis of ethyl this compound-3-carboxylate, for example, involves the reaction of appropriate precursors to form the pyrazole ring followed by esterification. nih.govbldpharm.com The ester group can then undergo further transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. rsc.org

For instance, the hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate to its carboxylic acid can be achieved using lithium hydroxide. rsc.org The resulting carboxylic acid can then be converted to other derivatives, such as Weinreb amides, by reacting with N,O-dimethylhydroxylamine hydrochloride. rsc.org

Formylation and Aldehyde Derivatization

Formylation of the pyrazole ring, typically at the C4 position, provides a versatile handle for further functionalization. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich aromatic rings like pyrazole. scispace.comresearchgate.netsemanticscholar.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). scispace.comsemanticscholar.org For example, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the 4-position under these conditions. scispace.com

The resulting pyrazole-4-carbaldehydes are valuable intermediates that can undergo a variety of reactions, including reductive amination to form secondary amines. smolecule.com

Amination and Nitrogen-Containing Functionalizations

The introduction of amino groups and other nitrogen-containing functionalities is crucial for developing biologically active pyrazole derivatives. 1-Ethyl-5-methyl-1H-pyrazol-3-amine is a key building block that can be used in various synthetic transformations. bldpharm.comsigmaaldrich.com The amino group can participate in reactions such as amide bond formation and coupling reactions like the Buchwald-Hartwig amination. a2bchem.com

The synthesis of aminopyrazole derivatives can be achieved through several routes. One method involves the reaction of (ethoxymethyl)idene ethyl cyanoacetate (B8463686) with methylhydrazine in toluene. google.com Another approach involves the reduction of a nitro group or the conversion of a carboxylic acid derivative to an amine. The resulting aminopyrazoles can be further functionalized, for instance, through reductive amination with aldehydes or ketones to yield more complex amine derivatives. smolecule.com

Advanced Spectroscopic Characterization and Crystallographic Analysis of 1 Ethyl 5 Methyl 1h Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For derivatives of 1-ethyl-5-methyl-1H-pyrazole, ¹H and ¹³C NMR spectra offer precise information about the arrangement of atoms and the electronic structure of the pyrazole (B372694) core and its substituents.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the local electronic environment of the nuclei. In this compound derivatives, the positions of the signals reveal the influence of the pyrazole ring and its various substituents.

Proton (¹H) NMR: The protons of the ethyl group typically appear as a downfield quartet for the methylene (B1212753) (-CH₂) protons and an upfield triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. For instance, in the analogue 1-ethyl-5-nitro-1H-pyrazole, the N-CH₂ protons resonate as a quartet at approximately 4.25 ppm, while the associated methyl protons appear as a triplet around 1.42 ppm. The protons of the methyl group attached to the pyrazole ring (at C5) are observed as a singlet, with a chemical shift influenced by the other ring substituents. In 1‐ethyl‐5‐methyl‐3‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole, the 5-methyl proton signal is found in the range of 2.30-2.32 ppm. researchgate.net The pyrazole ring protons themselves have characteristic shifts; the C3-H proton in 1-ethyl-5-nitro-1H-pyrazole, for example, is significantly deshielded and appears as a singlet at 8.45 ppm due to the electron-withdrawing nitro group.

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring and the substituents exhibit distinct chemical shifts. For 1-ethyl-5-nitro-1H-pyrazole, the C3 carbon resonates at 140.1 ppm, while the C5 carbon, bonded to the nitro group, is found further downfield at 148.2 ppm. The carbons of the N-ethyl group show signals at approximately 44.7 ppm for the -CH₂- carbon and 15.3 ppm for the -CH₃ carbon. The chemical shifts of ring carbons are sensitive to the substitution pattern; studies on various pyrazole derivatives show that the C3 and C5 carbon signals can vary significantly depending on the tautomeric form and the electronic nature of the substituents present. researchgate.net

Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) Reference Compound
N-CH₂CH₃~4.25 (quartet)~44.71-ethyl-5-nitro-1H-pyrazole
N-CH₂CH₃~1.42 (triplet)~15.31-ethyl-5-nitro-1H-pyrazole
C5-CH₃~2.30-2.32 (singlet)Data not available1-ethyl-5-methyl-3-(naphthalen-1-yl)-4-nitroso-1H-pyrazole researchgate.net
Pyrazole C3-H~8.45 (singlet)Not applicable1-ethyl-5-nitro-1H-pyrazole
Pyrazole C3Not applicable~140.11-ethyl-5-nitro-1H-pyrazole
Pyrazole C5Not applicable~148.21-ethyl-5-nitro-1H-pyrazole

Table 1: Representative ¹H and ¹³C NMR chemical shifts for functional groups in this compound derivatives.

The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of adjacent protons. In the ¹H NMR spectrum of 1-ethyl-5-nitro-1H-pyrazole, the ethyl group protons exhibit a characteristic coupling. The methylene (-CH₂) protons are split into a quartet and the methyl (-CH₃) protons into a triplet, both with a ³J coupling constant of 7.2 Hz. This value is typical for free rotation around the C-C single bond in an ethyl group and confirms the connectivity between the methylene and methyl protons.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of a this compound derivative displays several characteristic absorption bands that confirm its structure.

C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl and methyl groups are typically observed in the region of 2850-3000 cm⁻¹. For example, 1-ethyl-5-nitro-1H-pyrazole shows a C-H stretch at 2950 cm⁻¹, and a related derivative, 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, exhibits asymmetric and symmetric stretches for the ethyl group at 2960 cm⁻¹ and 2870 cm⁻¹, respectively. smolecule.com

Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to several characteristic bands. The C=N stretching vibration typically appears in the 1580-1660 cm⁻¹ range. smolecule.comsrce.hrresearchgate.net The C=C stretching is found around 1450 cm⁻¹. smolecule.com Furthermore, N-N stretching vibrations have been assigned to the 1419-1440 cm⁻¹ region in some pyrazole derivatives. jocpr.com

Substituent Vibrations: Other functional groups attached to the pyrazole ring will have their own distinct absorptions. For comparison, the nitro group in 1-ethyl-5-nitro-1H-pyrazole results in strong absorption bands at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference Compound(s)
C-H Stretch (Aliphatic)2870 - 29601-ethyl-5-nitro-1H-pyrazole, 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde smolecule.com
C=N Stretch (Pyrazole Ring)1580 - 1660Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde smolecule.comsrce.hr
C=C Stretch (Pyrazole Ring)~14501-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde smolecule.com
N-N Stretch (Pyrazole Ring)1419 - 1440Certain Pyrazole derivatives jocpr.com
NO₂ Asymmetric Stretch~15201-ethyl-5-nitro-1H-pyrazole
NO₂ Symmetric Stretch~13501-ethyl-5-nitro-1H-pyrazole

Table 2: Characteristic FTIR absorption bands for this compound and related derivatives.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The molecular ion peak (M⁺) in a mass spectrum corresponds to the molar mass of the compound. For many pyrazole derivatives, this peak is readily identifiable. nih.gov For example, in derivatives of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the MH⁺ peak (the protonated molecular ion) is often observed as the base peak. nih.gov

A common fragmentation pathway for N-ethyl substituted compounds involves the loss of the ethyl group (a loss of 29 mass units) or an ethene molecule (a loss of 28 mass units) through cleavage of the bond adjacent to the nitrogen atom. libretexts.org Analysis of 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine shows a fragmentation pathway that includes the loss of the ethyl group. This type of fragmentation provides strong evidence for the presence and location of the ethyl substituent on the pyrazole ring.

Computational Chemistry and Theoretical Insights into 1 Ethyl 5 Methyl 1h Pyrazole

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a popular method for investigating the electronic and geometric characteristics of pyrazole (B372694) derivatives due to its balance of computational efficiency and accuracy. These studies provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions.

Geometry optimization using DFT methods, such as with the B3LYP functional, is employed to determine the most stable three-dimensional structure of 1-ethyl-5-methyl-1H-pyrazole. In related pyrazole derivatives, the pyrazole ring is typically planar. smolecule.com The optimization process involves finding the global minimum energy conformation of the molecule. For substituted pyrazoles, the orientation of the substituent groups relative to the pyrazole ring is a key aspect of their conformation. For instance, in related structures, a phenyl ring attached to the pyrazole core has been observed to be oriented at a significant dihedral angle, such as 89.70°.

ParameterTypical Value RangeSource Compound Context
N1-N2 Bond Length~1.35 ÅGeneral Pyrazole Structures
C3-N2 Bond Length~1.33 ÅGeneral Pyrazole Structures
C4-C3 Bond Length~1.42 ÅGeneral Pyrazole Structures
C5-C4 Bond Length~1.37 ÅGeneral Pyrazole Structures
N1-C5 Bond Length~1.38 ÅGeneral Pyrazole Structures
Dihedral Angle (Ring)Near 0° (Planar)bis(1-methyl-1H-pyrazol-4-yl)methanamine smolecule.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

In related pyrazole compounds, the HOMO is often localized on the pyrazole ring and parts of the substituents, while the LUMO is distributed across the ring and any electron-withdrawing groups. iucr.org The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the molecule's electron-donating ability, whereas the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular reactivity and stability. A smaller energy gap implies a more reactive molecule. For related pyrazole compounds, HOMO-LUMO energy gaps have been calculated to be approximately 4.5 eV or 0.16616 Hartree.

Table 2: Representative FMO Energies from Related Pyrazole Studies Note: These values are illustrative and derived from different pyrazole derivatives. The exact values for this compound would require specific calculation.

ParameterRepresentative ValueSource Compound Context
EHOMO~ -0.21495 Hartree4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride derivative
ELUMO~ -0.04879 Hartree4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride derivative
Energy Gap (ΔE)~ 0.16616 Hartree (~4.5 eV)4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride derivative
Energy Gap (ΔE)~ 5.77 eVethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate iucr.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). iucr.org

For pyrazole derivatives, the MEP surface typically shows the most negative potential localized around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, due to the presence of lone pair electrons. This region acts as the primary site for electrophilic attack. Positive potential regions are generally found around the hydrogen atoms of the alkyl substituents and the pyrazole ring C-H groups. iucr.orgresearchgate.net This distribution of electrostatic potential is key to understanding how the molecule interacts with other reagents and its role in intermolecular interactions like hydrogen bonding. iucr.org

Theoretical Spectroscopy and Vibrational Frequency Predictions

Theoretical calculations can predict spectroscopic properties, which, when compared with experimental data, help to confirm the molecular structure and understand its vibrational and electronic behavior.

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) spectrum of this compound. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. For pyrazole derivatives, characteristic absorption bands are well-documented. smolecule.com

Table 3: Predicted Characteristic IR Vibrational Frequencies for this compound (based on related compounds)

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Source Compound Context
C-H Stretching (Aromatic/Aliphatic)2800-32004-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole smolecule.com
C=C and C=N Stretching (Pyrazole Ring)1400-16004-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole smolecule.com
C-H Bending and Ring Vibrations1200-14004-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole smolecule.com

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.netrjptonline.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. consensus.app Comparisons between theoretical and experimental spectra for similar pyrazoles have shown good agreement. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. zsmu.edu.ua By simulating the motions of atoms and molecules, MD can reveal the flexibility of the structure, including the rotation of substituent groups and potential conformational changes. smolecule.com

For related pyrazole structures, MD simulations have been used to understand the influence of substituents on the molecule's freedom of movement. For example, an ethyl group, as present in the target molecule, can introduce steric hindrance that limits rotational freedom compared to a smaller methyl group. smolecule.com These simulations, often used in conjunction with DFT, provide a more complete picture of the molecule's behavior in different environments, which is essential for understanding its interactions with other molecules. zsmu.edu.uaresearchgate.net

In Silico Approaches for Predicting Molecular Interactions

Computational chemistry provides powerful tools to forecast how a molecule like this compound might behave in a biological system. These in silico methods allow researchers to model and predict molecular interactions before a compound is synthesized or tested in a laboratory, saving time and resources. By simulating the compound's behavior at the molecular level, scientists can gain insights into its potential to bind to biological targets and its likely journey through the body.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. smolecule.com It is frequently used to understand how a small molecule, or ligand, might interact with a protein's active site. smolecule.com This method models the interaction between the ligand (in this case, this compound) and a macromolecular target, calculating a score that estimates the binding affinity. researchgate.net A lower binding energy value typically indicates a more stable and potentially stronger interaction. nih.gov

While specific docking studies for this compound are not prevalent in the reviewed literature, the methodology is widely applied to its structural analogs. For instance, derivatives of this compound have been docked against various enzymes and receptors to understand their mechanism of action. smolecule.comsmolecule.com Studies on related pyrazole compounds show that the pyrazole core, along with its substituents, plays a crucial role in forming interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in protein targets. For example, molecular docking of 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine has shown that the pyrazole's methyl group can form hydrogen bonds within the hinge region of the RIPK2 enzyme. Similarly, computational methods are suggested for designing derivatives of related nitropyrazoles to optimize hydrophobic interactions with target proteins like C. albicans CYP51.

The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to sample a large number of possible binding poses. Each pose is then scored using a scoring function, which estimates the binding free energy. The results can guide the design of more potent and selective compounds.

Table 1: Key Concepts in Molecular Docking of Pyrazole Compounds

Term Description Relevance to this compound
Ligand The small molecule being studied. This compound
Target The macromolecule (usually a protein or enzyme) to which the ligand binds. Potential biological targets could include enzymes like kinases or cytochromes.
Binding Site A specific region on the target, often a cavity or pocket, where the ligand binds. The ethyl and methyl groups on the pyrazole ring influence how the compound fits into the binding site. smolecule.com
Binding Affinity The strength of the interaction between the ligand and the target. Predicted by a scoring function, indicating the likelihood of a biological effect. researchgate.netnih.gov

| Pose | The specific orientation and conformation of the ligand within the binding site. | Docking algorithms generate multiple poses to find the most favorable interaction. |

Pharmacokinetic Property Predictions (excluding specific ADMET results)

Beyond predicting binding, in silico tools are vital for forecasting a compound's pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). tandfonline.com These predictions help researchers assess the "drug-likeness" of a molecule early in the discovery process. nih.gov For pyrazole derivatives, computational models are routinely used to predict properties that influence their behavior in the body. nih.govmdpi.com

These predictive models are typically built from large datasets of compounds with known experimental pharmacokinetic values. Using machine learning or quantitative structure-property relationship (QSPR) approaches, these models can estimate a variety of parameters for new molecules like this compound based solely on its chemical structure.

Table 2: Types of In Silico Pharmacokinetic Predictions for Pyrazole Scaffolds

Predicted Property Category Description Example Parameters
Absorption Predicts how well the compound is absorbed into the bloodstream, typically after oral administration. Human Intestinal Absorption (HIA), Cell Permeability (e.g., Caco-2). nih.gov
Distribution Estimates how the compound distributes throughout the body's tissues and fluids. Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
Metabolism Forecasts the compound's metabolic fate, including its stability and interaction with drug-metabolizing enzymes. Cytochrome P450 (CYP) inhibition/substrate potential.
Excretion Predicts the primary routes through which the compound and its metabolites are eliminated from the body. Likelihood of renal or biliary clearance.

| Physicochemical Properties | Foundational calculations that influence pharmacokinetic behavior. | Lipophilicity (LogP), Water Solubility (LogS), Molecular Weight, Polar Surface Area (PSA). |

Coordination Chemistry, Ligand Design, and Catalytic Applications of 1 Ethyl 5 Methyl 1h Pyrazole Ligands

Advanced Reaction Chemistry and Transformations of 1 Ethyl 5 Methyl 1h Pyrazole

Oxidation Reactions: Scope and Limitations

The oxidation of 1-ethyl-5-methyl-1H-pyrazole can be directed at either the pyrazole (B372694) ring itself or the alkyl substituents, depending on the reaction conditions and the oxidizing agent employed. The pyrazole ring is generally resistant to oxidation due to its aromatic character. However, strong oxidizing agents can lead to ring degradation. More commonly, selective oxidation targets the alkyl side chains.

The methyl group at the C5 position is a primary target for oxidation. Under controlled conditions using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide in acetic acid, the methyl group can be converted to a carboxylic acid, yielding this compound-5-carboxylic acid. This transformation is a crucial step for further functionalization, such as in the synthesis of amides or esters. The ethyl group at the N1 position is less susceptible to oxidation.

Limitations of oxidation reactions include the potential for over-oxidation and low yields if conditions are not carefully controlled. The choice of solvent and temperature is critical to achieving the desired product.

Table 1: Oxidation of Pyrazole Derivatives

Starting Material Oxidizing Agent Product Reference
1,5-Dialkylpyrazole Potassium Permanganate 1-Alkyl-1H-pyrazole-5-carboxylic acid

Reduction Reactions: Selective Reduction Strategies

The pyrazole ring, being aromatic, is not readily reduced by common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) under standard conditions. researchgate.net Instead, selective reduction strategies focus on functional groups that have been introduced onto the pyrazole core.

For instance, if this compound is first functionalized to introduce a carbonyl group, such as an aldehyde at the C4 position (e.g., this compound-4-carbaldehyde), this group can be selectively reduced. Sodium borohydride is an effective reagent for the reduction of such an aldehyde to the corresponding alcohol (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, without affecting the pyrazole ring. ineosopen.orgharvard.edu Similarly, a carboxamide group on the pyrazole ring can be selectively reduced to an amine using a stronger reducing agent like LiAlH₄.

A notable reaction is the cleavage of an N-Boc protecting group from a pyrazole nitrogen using NaBH₄, although this is a deprotection rather than a reduction of the heterocyclic ring itself. arkat-usa.org

Table 2: Selective Reduction of Functionalized Pyrazoles

Substrate Reducing Agent Product Reference
Pyrazole-4-carbaldehyde Sodium Borohydride (NaBH₄) Pyrazol-4-yl)methanol ineosopen.orgharvard.edu
Pyrazole-carboxamide Lithium Aluminum Hydride (LiAlH₄) Pyrazolylmethanamine

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound is susceptible to electrophilic substitution, primarily at the C4 position, which is the most electron-rich and sterically accessible carbon atom.

Electrophilic Substitution: A key electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position. mdpi.comnih.gov Using a reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this compound can be efficiently converted to this compound-4-carbaldehyde. smolecule.comencyclopedia.pubresearchgate.netresearchgate.net This aldehyde is a versatile intermediate for further transformations. Halogenation, such as bromination or chlorination, can also be achieved at the C4 position using appropriate halogenating agents.

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrazole ring of this compound typically require the prior introduction of a leaving group, such as a halogen. For example, if a chloro or bromo substituent is present at the C4 position, it can be displaced by various nucleophiles, including amines, thiols, or alkoxides, to generate a range of 4-substituted pyrazole derivatives.

Annulation and Cyclization Reactions to Form Fused Heterocycles

This compound is an excellent starting block for constructing fused heterocyclic systems. These reactions typically involve initial functionalization of the pyrazole ring followed by a cyclization step.

Pyrazolopyrimidinone Formation

The synthesis of pyrazolo[3,4-d]pyrimidinones, which are purine (B94841) analogs with significant biological activity, often starts from a suitably substituted pyrazole. ekb.eg A common strategy involves the use of a 5-amino-1-substituted-pyrazole-4-carbonitrile or -carboxylate precursor. tubitak.gov.trscispace.combsu.edu.eg For this compound, this would necessitate a synthetic sequence beginning with nitration at the C4 position, followed by reduction to 4-amino-1-ethyl-5-methyl-1H-pyrazole. Subsequent introduction of a cyano or ester group at C3 would be challenging.

A more direct route involves building the pyrimidine (B1678525) ring from substituents at the C4 and C5 positions. Starting with this compound, one could introduce an amino group at C5 and a carbonitrile at C4. This key intermediate, 5-amino-1-ethyl-4-cyano-pyrazole, can then undergo cyclization with reagents like formic acid or formamide (B127407) to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. uminho.ptkoreascience.krnih.gov

Synthesis of Pyrazoline and Isoxazoline (B3343090) Derivatives

Pyrazoline and isoxazoline rings can be fused or attached to the this compound core, typically through a multi-step process that begins with the formation of a chalcone (B49325).

The synthesis commences with the Vilsmeier-Haack formylation of this compound to produce this compound-4-carbaldehyde. mdpi.com This aldehyde then undergoes a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) in the presence of a base to form a pyrazolyl-substituted chalcone (an α,β-unsaturated ketone). researchgate.net The final step is the cyclization of this chalcone. Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazoline derivative, while reaction with hydroxylamine (B1172632) hydrochloride yields an isoxazoline derivative.

Imidazole (B134444), Triazine, and Thiadiazole Incorporations

The this compound scaffold can be incorporated into other important heterocyclic systems such as imidazoles, triazines, and thiadiazoles.

Imidazole Incorporation: The Radziszewski imidazole synthesis provides a pathway to fuse an imidazole ring. wikipedia.orgslideshare.net This multi-component reaction would involve the condensation of this compound-4-carbaldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonia (B1221849) or ammonium (B1175870) acetate. The product is a tri-substituted imidazole bearing the pyrazole moiety.

Triazine Incorporation: Pyrazolotriazines can be synthesized from aminopyrazole precursors. nih.gov For example, a 5-aminopyrazole derivative can be diazotized and cyclized to form a pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgasianpubs.orgtriazin-4-one. beilstein-journals.org Another approach involves the cyclative cleavage of pyrazolyltriazenes to yield pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgasianpubs.orgtriazine derivatives. beilstein-journals.org There are several isomeric pyrazolotriazine systems, including pyrazolo[1,5-a] Current time information in Bangalore, IN.asianpubs.orgmdpi.comtriazines and pyrazolo[5,1-c] Current time information in Bangalore, IN.beilstein-journals.orgrsc.orgtriazines, each requiring specific synthetic strategies often originating from functionalized pyrazoles. rsc.orgscirp.orgmdpi.com

Thiadiazole Incorporation: The synthesis of pyrazole-substituted thiadiazoles often proceeds through a pyrazole carboxylic acid hydrazide intermediate. nih.gov This can be prepared by converting this compound-3-carboxylic acid (obtained via oxidation of the methyl group) into its corresponding ester, followed by reaction with hydrazine hydrate. This pyrazole hydrazide can then be cyclized with various reagents to form a 1,3,4-thiadiazole (B1197879) ring. For example, reaction with carbon disulfide in the presence of a base yields a pyrazolyl-substituted mercaptothiadiazole. mdpi.comresearchgate.netnih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
This compound-5-carboxylic acid
This compound-4-carbaldehyde
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
4-amino-1-ethyl-5-methyl-1H-pyrazole
5-amino-1-ethyl-4-cyanopyrazole
Pyrazolo[3,4-d]pyrimidin-4-one
Pyrazoline
Isoxazoline
Imidazole
Pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgasianpubs.orgtriazine
1,3,4-Thiadiazole
Potassium permanganate
Hydrogen peroxide
Acetic acid
Sodium borohydride
Lithium aluminum hydride
Phosphorus oxychloride
Dimethylformamide
Hydrazine hydrate
Hydroxylamine hydrochloride
Benzil
Ammonium acetate

Structure Activity Relationship Sar and Design Principles for 1 Ethyl 5 Methyl 1h Pyrazole Analogues

Systematic Modification of Substituents and their Electronic Effects

The electronic properties of substituents on the pyrazole (B372694) ring play a crucial role in the biological activity of its derivatives. scispace.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the pyrazole ring, influencing its reactivity and binding affinity to target proteins. researchgate.net

Studies on various pyrazole derivatives have shown that the electronic nature of substituents can have a profound impact on their pharmacological properties. For instance, in a series of pyrazole analogues studied for their antimycobacterial activity, it was observed that N1-phenyl-halogenated derivatives were more active than the corresponding N1-phenyl-alkyl compounds. scispace.com This suggests that the electron-withdrawing nature of halogens on the phenyl ring had a beneficial effect on activity. Conversely, the presence of electron-donating groups like methyl or isopropyl at the same position led to a decrease in activity. scispace.com

The position of the substituent also matters. For example, in a study of pyrazole derivatives as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be a requirement for potent activity. acs.org Furthermore, research on pyrazole-based inhibitors has indicated that the presence of strong electron-donating methoxy (B1213986) substituents at the 3 and 5 positions of a phenyl ring can enhance cytotoxic activity. mdpi.com

A summary of the electronic effects of common substituents is presented in the table below.

Substituent TypeExamplesGeneral Effect on Pyrazole RingImpact on Activity
Electron-Donating Groups (EDGs) Alkyl (-CH3, -C2H5), Methoxy (-OCH3), Amino (-NH2)Increase electron densityCan increase or decrease activity depending on the target. researchgate.netscispace.com
Electron-Withdrawing Groups (EWGs) Halogens (-F, -Cl, -Br), Nitro (-NO2), Cyano (-CN), Trifluoromethyl (-CF3)Decrease electron densityOften enhances activity, but can also lead to loss of activity in some cases. scispace.com

It is evident that a delicate balance of electronic properties is often required for optimal activity. The interplay between the pyrazole core and its substituents creates a unique electronic environment that dictates the molecule's interaction with its biological target.

Steric Hindrance and its Impact on Molecular Recognition

Steric hindrance, the spatial arrangement of atoms in a molecule and the resulting obstruction to chemical reactions or intermolecular interactions, is a critical factor in the design of 1-ethyl-5-methyl-1H-pyrazole analogues. The size and bulkiness of substituents can significantly influence how a molecule fits into the binding site of a target protein, thereby affecting its biological activity. acs.org

The introduction of bulky substituents can either be beneficial or detrimental, depending on the topology of the binding pocket. For example, in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, extending the length or bulkiness of an alkyl group at the 5-position of the pyrazole ring was generally well-tolerated, with ethyl, n-butyl, iso-propyl, and tert-butyl derivatives showing submicromolar activity. acs.org However, a 3,5-diethyl substitution resulted in a decrease in activity compared to a 3-methyl-5-ethyl derivative, suggesting a limit to the acceptable bulkiness within the binding site. acs.org

Similarly, studies on pyrazole derivatives targeting other proteins have highlighted the importance of steric factors. In one case, the introduction of a bulky phenyl group at the C5 position of a pyrazoline ring led to a more puckered conformation of the molecule to minimize steric strain. csic.es This conformational change could, in turn, affect how the molecule interacts with its target. Research on 5-iodo-1-arylpyrazoles has also shown that substitution at the ortho position of the aryl ring causes it to rotate out of the plane of the pyrazole ring to accommodate the steric hindrance. mdpi.com

The impact of steric hindrance is often evaluated in conjunction with other factors, such as electronic effects and hydrogen bonding. A narrow binding pocket may only accommodate substituents of a specific size and shape, leading to a sharp decrease in activity with even minor increases in substituent size. nih.gov The table below illustrates the general impact of substituent size on molecular recognition.

Substituent SizePotential Impact on Molecular RecognitionExample from Research
Small May not fully occupy the binding pocket, leading to weaker interactions.A monosubstituted pyrazole analogue was found to be devoid of activity, while the corresponding 3,5-dimethylpyrazole (B48361) derivative was active, suggesting the need for substituents to fill the space. acs.org
Optimal Fits snugly into the binding pocket, maximizing favorable interactions.An n-propyl chain at the 5-position of a pyrazole sulfonamide resulted in a 3-fold increase in potency compared to the dimethyl analogue, indicating the presence of a lipophilic pocket that accommodates this specific size. acs.org
Bulky May cause steric clashes with the binding site, preventing proper binding or inducing an unfavorable conformation.A 3,5-diethyl substituted pyrazole showed a drop in activity, suggesting that the increased bulk was detrimental. acs.org

Ultimately, the optimal design of this compound analogues requires a careful consideration of the steric constraints of the target binding site to ensure favorable molecular recognition.

Conformation-Activity Relationships in Pyrazole Derivatives

The three-dimensional shape, or conformation, of a molecule is a determining factor in its ability to bind to a biological target and elicit a response. For pyrazole derivatives, including analogues of this compound, the conformation-activity relationship is a key aspect of drug design. The flexibility or rigidity of the molecule, as well as the relative orientation of its substituents, can significantly influence its biological activity.

In some cases, a more rigid conformation is preferred as it reduces the entropic penalty upon binding to the target. For example, a study on pyrazole-based inhibitors showed that replacing a flexible piperidine (B6355638) moiety with a more rigid one could potentially improve binding affinity. acs.org Conversely, a more flexible acyclic substituent led to a drop in activity, likely due to the increased entropic cost of binding. acs.org

The planarity of the pyrazole ring and its substituents can also be important. In some instances, coplanarity between the pyrazoline ring and an attached phenyl group is observed, suggesting extended electronic delocalization which can influence activity. csic.es However, bulky substituents can force a non-planar conformation to minimize steric hindrance, which may alter the binding mode and activity. mdpi.com

The specific conformation required for activity is highly dependent on the target protein. Docking studies can provide insights into the preferred binding mode and the conformational requirements for optimal interaction. For example, in a study of pyrazole derivatives as kinase inhibitors, the proposed binding mode explained why certain substitutions that prevent specific hydrogen bond interactions were detrimental to activity. acs.org

The following table summarizes key aspects of conformation-activity relationships in pyrazole derivatives:

Conformational FeatureImpact on Activity
Rigidity Can be favorable by reducing the entropic penalty of binding.
Flexibility Can be detrimental due to a higher entropic cost of binding, but can also allow the molecule to adapt to the binding site.
Planarity Can be important for extended electronic delocalization and optimal stacking interactions.
Non-Planarity Can be induced by bulky substituents to avoid steric clash, potentially altering the binding mode.

Understanding the preferred conformation for a given biological target is crucial for the rational design of potent and selective this compound analogues.

Role of Hydrogen Bonding and Other Intermolecular Interactions in Molecular Design

Hydrogen bonds, along with other non-covalent interactions such as van der Waals forces and π-π stacking, are fundamental to the molecular recognition process between a ligand and its biological target. researchgate.net In the design of this compound analogues, the strategic placement of hydrogen bond donors and acceptors is a critical consideration for achieving high affinity and selectivity.

The pyrazole ring itself contains a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). mdpi.com This dual functionality allows pyrazoles to form a variety of hydrogen bonding networks, including dimers, trimers, and chains. researchgate.net The ability to form these interactions is often crucial for biological activity. For instance, in a series of NAAA inhibitors, the absence of a hydrogen bond donor at a specific position on the pyrazole ring led to a complete loss of inhibitory effect. acs.org

The strength and geometry of hydrogen bonds are highly dependent on the electronic environment of the pyrazole ring and its substituents. Electron-donating groups can increase the acidity of the pyrrole-like NH group, potentially strengthening its hydrogen bond donating capacity. ualg.pt The introduction of substituents can also create new opportunities for hydrogen bonding. For example, a hydroxyl or amino group on a substituent can act as a hydrogen bond donor or acceptor.

Beyond hydrogen bonding, other intermolecular forces also play a significant role:

Hydrophobic Interactions: Nonpolar substituents, such as alkyl or aryl groups, can interact favorably with hydrophobic pockets in the target protein, driving the binding process.

The following table highlights the importance of different intermolecular interactions in the design of pyrazole derivatives:

Interaction TypeRole in Molecular DesignExample
Hydrogen Bonding Crucial for affinity and selectivity; directs the orientation of the molecule in the binding site.The loss of a key hydrogen bond donor resulted in a complete loss of activity in NAAA inhibitors. acs.org
Van der Waals Interactions Contribute to the overall binding affinity through shape complementarity.The size and shape of substituents influence how well the molecule fits into the binding pocket.
π-π Stacking Stabilizes the binding of aromatic ligands to aromatic residues in the target.The aromatic pyrazole ring can engage in stacking interactions.
Hydrophobic Interactions Drive the binding of nonpolar parts of the molecule to hydrophobic regions of the target.The introduction of hydrophobic groups can enhance binding affinity if a corresponding hydrophobic pocket is present. nih.gov

A successful drug design strategy for this compound analogues involves the careful optimization of these intermolecular interactions to maximize binding affinity and selectivity for the intended biological target.

Comparison with Structurally Similar Pyrazole Compounds and their Impact on Properties

To better understand the structure-activity relationships of this compound, it is informative to compare it with structurally similar pyrazole compounds and analyze how variations in structure affect their properties.

One key point of comparison is the substitution pattern on the pyrazole ring. For example, the presence and position of methyl groups can have a significant impact on biological activity. In a study on pyrazole derivatives interacting with CYP2E1, 4-methylpyrazole (B1673528) showed a 50-fold higher affinity than pyrazole itself, while 3-methylpyrazole (B28129) only led to a 2-fold increase. nih.gov Interestingly, 3,5-dimethylpyrazole did not appear to interact with the enzyme at all, highlighting the sensitivity of the binding site to the substitution pattern. nih.gov

The nature of the substituent at the 1-position is also critical. The ethyl group in this compound contributes to the lipophilicity of the molecule. Comparing this to compounds with different N1-substituents can provide insights into the importance of this group for target interaction. For instance, in a series of pyrazole derivatives, N1-alkylation with groups ranging from methyl to benzyl (B1604629) led to a complete loss of activity in a biofilm dispersal assay, suggesting that an unsubstituted N-H may be crucial for this particular activity. nih.gov

Furthermore, the replacement of the pyrazole core with other heterocyclic rings can reveal the importance of the pyrazole scaffold itself. For example, replacing a pyrazole with an isoxazole, which lacks a hydrogen bond donor, resulted in a complete loss of inhibitory effect against NAAA, underscoring the critical role of the pyrazole's hydrogen bonding capability in that specific context. acs.org

The table below provides a comparative overview of structurally similar pyrazole compounds and their properties.

CompoundKey Structural Difference from this compoundImpact on Properties
Pyrazole Lacks ethyl and methyl substituents.Lower affinity for CYP2E1 compared to methylated analogues. nih.gov
4-Methylpyrazole Lacks the N1-ethyl and C5-methyl groups, but has a C4-methyl group.Significantly higher affinity for CYP2E1 than pyrazole. nih.gov
3,5-Dimethylpyrazole Lacks the N1-ethyl group but has a methyl group at both C3 and C5.No significant interaction with CYP2E1 in one study. nih.gov
1,3,5-Trimethylpyrazole Has a methyl group at N1 instead of an ethyl group.Complete loss of inhibitory effect against NAAA in one study. acs.org
1H-Pyrazole (unsubstituted at N1) Lacks the N1-ethyl group, allowing for a hydrogen bond donor at this position.May be essential for certain biological activities where hydrogen bonding is critical. nih.gov

These comparisons demonstrate that even subtle changes to the structure of a pyrazole derivative can have a profound impact on its biological properties. The specific arrangement of substituents on the pyrazole ring is a key determinant of its interaction with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-5-methyl-1H-pyrazole and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or β-ketoesters. Key methods include:

  • Vilsmeier-Haack Reaction : Used for introducing formyl groups, as demonstrated in the synthesis of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes from pyrazol-5(4H)-ones .
  • Suzuki-Miyaura Coupling : For aryl-substituted derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions in degassed DMF/water mixtures .
  • Nucleophilic Substitution : Ethyl ester groups in precursors (e.g., ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate) undergo substitution with amines or thiols under basic conditions .

Q. Table 1: Reaction Conditions for Derivative Synthesis

MethodReagents/ConditionsKey Product FeaturesReference
Vilsmeier-HaackPOCl₃, DMF, 0–60°CFormylation at C4 position
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, aryl boronic acidsBiaryl-substituted pyrazoles
Nucleophilic SubstitutionEtOH/H₂O, reflux, amines/thiolsEster-to-amide/thioether conversion

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism) and dihedral angles between pyrazole and aryl rings (e.g., 43–47° for phenyl-substituted analogs) .
  • NMR Spectroscopy : Distinguishes substituent effects; e.g., fluorine atoms in 5-fluoro derivatives show distinct ¹⁹F NMR shifts .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for purity assessment .

Q. Key Structural Insights :

  • Tautomerism : Keto forms dominate in crystalline states (C=O bond lengths: ~1.28 Å) .
  • Planarity : Pyrazole rings exhibit near-planar geometry (max. deviation: 0.02–0.03 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence the biological activity of this compound derivatives?

Methodological Answer:

  • Halogenation : Fluorine or chlorine at C5 enhances antimicrobial activity by increasing electronegativity and membrane permeability. For example, 5-fluoro analogs show improved inhibition against Staphylococcus aureus .
  • Aryl Substitution : Bulky aryl groups (e.g., 4-nitrophenyl) improve kinase inhibition by occupying hydrophobic pockets in target enzymes .
  • Quantitative SAR (QSAR) : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to biological targets like p38 kinase .

Q. Table 2: Biological Activity vs. Substituents

SubstituentBiological ActivityMechanismReference
5-FluoroAntibacterial (MIC: 2–8 µg/mL)Disrupts bacterial cell membranes
4-NitrophenylKinase inhibition (IC₅₀: 0.5 µM)Blocks ATP-binding site
Ethyl esterProdrug activation (hydrolysis to carboxylic acid)Enhances bioavailability

Q. How can researchers resolve contradictions in reported biological data for pyrazole derivatives?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Cytotoxicity Profiling : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa) to differentiate target-specific effects from general toxicity .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths, tautomerism) with biological results to identify structure-activity outliers .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitution reactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with A₃ adenosine receptors) over 100-ns trajectories to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1–3.5) and BBB permeability for lead optimization .

Q. How can researchers design experiments to study the environmental stability of pyrazole-based agrochemicals?

Methodological Answer:

  • Hydrolysis Studies : Monitor ester hydrolysis in buffers (pH 4–10) at 25–50°C using HPLC .
  • Photodegradation : Expose compounds to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
  • Soil Metabolism : Incubate derivatives with soil microbiota and analyze metabolites via GC-MS .

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